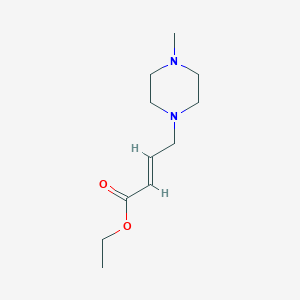

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate

Description

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate (CAS: 1251419-92-7, molecular formula: C₁₁H₂₀N₂O₂) is a piperazine-containing α,β-unsaturated ester. Its synthesis typically involves N-alkylation or condensation reactions, as seen in structurally analogous compounds . The unsaturated ester backbone may enhance bioavailability by improving solubility compared to saturated analogs .

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

ethyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate |

InChI |

InChI=1S/C11H20N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h4-5H,3,6-10H2,1-2H3/b5-4+ |

InChI Key |

KCBNUELUBLSRKT-SNAWJCMRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CN1CCN(CC1)C |

Canonical SMILES |

CCOC(=O)C=CCN1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate typically involves the reaction of 4-methylpiperazine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperazine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Piperazine Derivatives

Substituent Variations on the Piperazine Ring

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate is distinguished by its 4-methylpiperazine substituent. Key analogs with modified piperazine substituents include:

- Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate (CAS: 122021-01-6): Incorporates a 4-methoxyphenyl group, which may improve CNS penetration due to increased electron-donating effects .

Key Insight : Methyl groups (as in the target compound) balance steric bulk and basicity, favoring interactions with amine-binding pockets in receptors like 5-HT₁A. Bulkier substituents (e.g., chlorophenyl) may reduce solubility but enhance receptor selectivity .

Ester Chain Modifications

The but-2-enoate chain in the target compound contrasts with:

- Saturated esters (e.g., Ethyl 4-(4-methylpiperazin-1-yl)butanoate): Lack of conjugation diminishes electronic effects, possibly reducing binding affinity to targets like kinases or GPCRs .

Pharmacological and Physicochemical Properties

Receptor Binding Profiles

- 5-HT₁A Affinity : Piperazine derivatives with aryl groups (e.g., 4-methoxyphenyl) exhibit higher 5-HT₁A binding (Ki < 50 nM) compared to the target compound, which lacks aromaticity. The methyl group may instead favor off-target interactions with σ receptors .

- Dopamine D₂ Receptor : Chlorophenyl-substituted analogs (e.g., ) show moderate D₂ antagonism (IC₅₀ ~ 200 nM), whereas the target compound’s activity remains uncharacterized .

Physicochemical Data

Comparison with Piperidine-Based Esters

Piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) differ in ring structure (one nitrogen vs. two in piperazine), leading to:

- Reduced Basicity : Piperidines (pKa ~ 11) are less basic than piperazines (pKa ~ 9.5), altering protonation states under physiological conditions .

Biological Activity

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its role in enhancing the pharmacological properties of compounds. The structure can be represented as follows:

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of receptor modulation.

Research indicates that this compound may act as an antagonist at the histamine H4 receptor. The H4 receptor is implicated in immune responses and inflammation, making it a significant target for therapeutic intervention. Studies have shown that compounds with similar structures can modulate immune cell activity, influencing cytokine release and chemotaxis .

Table 1: Activity Profile of this compound

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Anti-inflammatory Studies : In vivo studies using carrageenan-induced inflammatory pain models demonstrated that related piperazine derivatives exhibited significant anti-inflammatory effects at doses ranging from 25 mg/kg to 50 mg/kg. These compounds effectively reduced pain and inflammation markers, suggesting a promising therapeutic application .

- Cytokine Release Modulation : Activation of the histamine H4 receptor has been shown to influence the release of various cytokines, including IL-6 and IL-10. Compounds similar to this compound demonstrated the ability to modulate these pathways, indicating potential use in treating allergic and inflammatory conditions .

- Neuropharmacological Effects : The piperazine moiety has been linked to neuropharmacological activities, including anxiolytic effects. Research into related compounds suggests that they may influence neurotransmitter systems, providing a basis for further exploration into their use for neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.